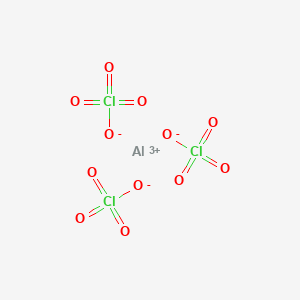
六硝基二季戊四醇
描述
Synthesis Analysis
The synthesis of DiPEN and its derivatives involves complex chemical processes. For instance, the synthesis of dipentaerythritol hexaacrylate, a related compound, is achieved through direct esterification from dipentaerythritol and acrylic acid. Optimal conditions involve the use of p-toluene sulfonic acid as a catalyst and a specific molar ratio of acid to alcohol, achieving a yield of 71.4% (H. Chu, 2003). Similarly, the synthesis of erythritol tetranitrate (ETN) derivatives highlights the modification of explosive sensitivity through the use of different functional groups (N. Lease et al., 2020).
Molecular Structure Analysis
The molecular structure of DiPEN derivatives plays a crucial role in their properties and applications. For instance, the synthesis of ETN derivatives and their crystal structure analysis provide insights into how explosive sensitivity and performance can be tuned through molecular structure modifications (N. Lease et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving DiPEN and its derivatives are pivotal for their applications. The study of the stability of pentaerythritol tetranitrate (PETN) in the presence of DiPEN showed that DiPEN exhibits better thermal stability compared to PETN, indicating its importance in the field of explosives (G. Reddy & A. Rao, 1992).
Physical Properties Analysis
The physical properties of DiPEN and its esters have been extensively studied. For example, the determination of the density of dipentaerythritol esters under varying temperatures and pressures provides valuable information on their compressibility, thermal expansivity, and internal pressure, which are crucial for their practical applications (O. Fandiño et al., 2010).
Chemical Properties Analysis
The chemical properties of DiPEN, such as its reactivity and stability, are integral to its usage. The study on the dehydration of pentaerythritol to dipentaerythritol using heteropoly compounds highlights the catalytic efficiency and potential for synthesizing DiPEN with specific properties (Lianshun Li et al., 2003).
科学研究应用
热稳定性和炸药性能:
- 二季戊四醇六硝酸酯 (DiPEHN) 提高了常见炸药季戊四醇四硝酸酯 (PETN) 的热稳定性和分解能,而不影响 PETN 的热敏性 (Reddy & Rao,1992)。
- 用二季戊四醇六硝酸酯掺杂 PETN 会影响其动力学和热力学性质,可能会减缓储存中的粗化过程,这会影响炸药的性能 (Bhattacharia 等人,2012)。
- 与其他硝酸酯相比,二季戊四醇六硝酸酯显示出更好的热稳定性,使其成为提高炸药配方安全性和可靠性的候选物 (Yan 等人,2013)。
化学合成及应用:
- 二季戊四醇六硝酸酯已被合成并研究用于各种化学应用,例如 PVC 中的多功能绿色辅助热稳定剂 (顾连祥,2012)。
- 它已用于合成其他化合物,如二季戊四醇六丙烯酸酯,该化合物在涂料和粘合剂中得到应用 (Chu,2003)。
- 二季戊四醇六硝酸酯酯因其密度、热膨胀率和可压缩性等物理性质而受到探索,这些性质在各种工业应用中至关重要 (Fandiño 等人,2010)。
材料科学与工程:
- 基于二季戊四醇六硝酸酯的化合物已被探索用于制备高性能材料,如混合整体色谱柱,该色谱柱用于色谱法有效分离蛋白质和其他分子 (Ma 等人,2017)。
- 其衍生物正在研究用于牙科材料的应用,评估其生物相容性和改善牙科复合树脂性能的潜力 (Ajay 等人,2021)。
作用机制
Target of Action
Dipentaerythritol hexanitrate (DPH) is primarily used in the production of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics . Its primary targets are therefore the chemical reactions involved in these processes.
Mode of Action
DPH is synthesized from pentaerythritol (PE) under acidic conditions . The molecule structure of DPH is similar to the pentaerythritol tetranitrate . The synthesis involves a selective dimerization process, where PE is converted into DPH in the presence of a low amount of sulfuric acid .
Biochemical Pathways
The biochemical pathways involved in the action of DPH are primarily related to its synthesis from PE. The process involves dehydration and condensation reactions under acidic conditions . The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions and reactants used in the synthesis process.
Result of Action
The result of DPH’s action is the production of a variety of chemical products, including polyesters, polyethers, polyurethanes, alkyd resins, and various specialty chemicals . The exact molecular and cellular effects of DPH’s action would depend on the specific chemical reactions and processes it is involved in.
Action Environment
The action of DPH is influenced by various environmental factors. For instance, the synthesis of DPH from PE requires specific conditions, including a certain temperature (175 °C), a specific PE/Sulfolane ratio (2333 g/L), and a certain amount of sulfuric acid (0.5 mol%) . These conditions can significantly influence the yield and purity of DPH. Furthermore, the performance of DPH, such as its thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .
安全和危害
属性
IUPAC Name |
[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZDPSXQZVBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884579 | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13184-80-0 | |
| Record name | 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Dipentaerythritol Hexanitrate (DiPEHN) affect the properties of Pentaerythritol Tetranitrate (PETN)?
A: DiPEHN, a homolog of PETN, has been shown to influence the surface morphology and thermal stability of PETN crystals. Studies using Thermogravimetric Analysis (TGA) have demonstrated that doping PETN with small amounts of DiPEHN can reduce the mass-loss rate from PETN single-crystal surfaces by up to 35% compared to undoped crystals. [] This suggests that DiPEHN may act as an impurity that hinders the evaporation process of PETN, potentially by impeding the movement of steps on the crystal surface. [] Furthermore, DiPEHN has been found to have a higher thermal stability and decomposition energy compared to PETN. []
Q2: How does the concentration of DiPEHN in PETN crystals relate to the overall doping effect?
A: Interestingly, adding a larger amount of DiPEHN to the solution during crystal growth does not necessarily result in a proportionally higher concentration of DiPEHN within the PETN crystals. [] This suggests that PETN crystals may have a limited capacity to incorporate DiPEHN, and exceeding this limit might lead to the exclusion of the impurity during the crystallization process.
Q3: What analytical techniques are commonly employed to study DiPEHN and its effects on PETN?
A: Several analytical techniques are used to investigate DiPEHN and its influence on PETN. Infrared spectroscopy plays a crucial role in quantifying DiPEHN levels in PETN samples. [] This method leverages the unique absorbance of DiPEHN at the 8.9-micron band to determine its concentration. [] Additionally, Atomic Force Microscopy (AFM) is used to visualize the surface morphology of PETN crystals, providing insights into the impact of DiPEHN doping on surface features like growth layers and roughness. []
Q4: How does the presence of DiPEHN impact the thermal decomposition kinetics of PETN?
A: Differential Scanning Calorimetry (DSC) studies have shed light on the influence of DiPEHN on PETN's thermal decomposition kinetics. [] These studies reveal that while the presence of DiPEHN doesn't significantly affect PETN's thermal stability, DiPEHN itself exhibits superior thermal stability and higher decomposition energy compared to PETN. [] This suggests that DiPEHN might not directly influence the initial stages of PETN decomposition but could impact the overall energy release profile during the process.
Q5: What are the implications of DiPEHN presence in the production of PETN?
A: During the industrial production of PETN, a reddish residual nitric acid is generated, which contains impurities like DiPEHN. [] Understanding the presence and behavior of DiPEHN in this residual acid is crucial for purification processes. [] Effective removal of DiPEHN contributes to obtaining a higher purity of recovered nitric acid, which can be reused or sold, enhancing the overall sustainability and cost-effectiveness of PETN production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
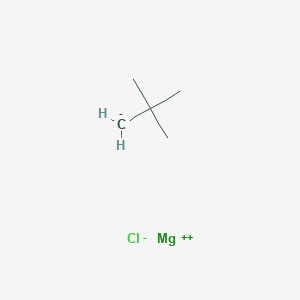
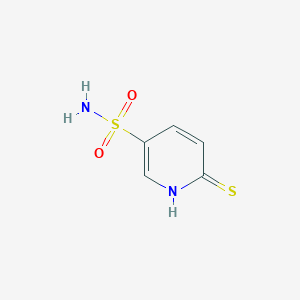
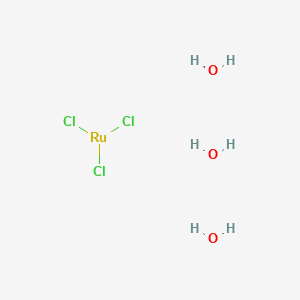

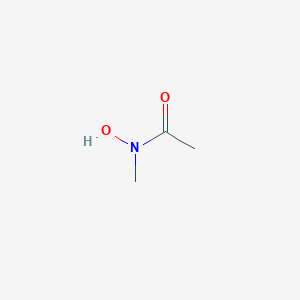
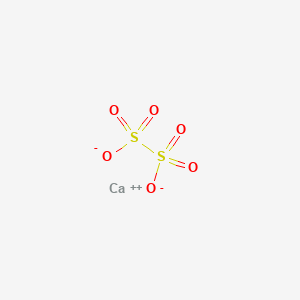

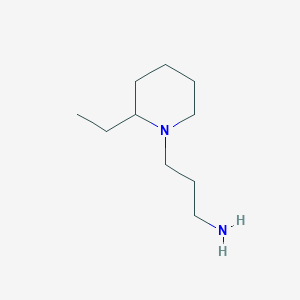
![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)



